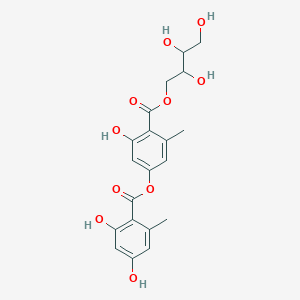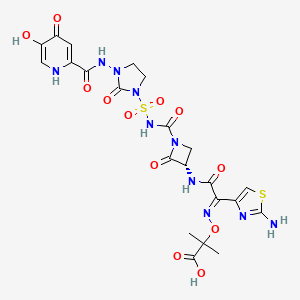
(S)-pirazmonam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pirazmonam is a monocyclic beta-lactam antibiotic. Pirazmonam is more active than aztreonam against nonfermentative gram-negative bacteria.
Applications De Recherche Scientifique
Endocrine Disruption in Aquatic Species
Atrazine, chemically similar to (S)-pirazmonam, has been investigated for its endocrine-disrupting effects in various aquatic species. In zebrafish, atrazine was found to elevate the expression of zcyp19a1, a gene involved in steroid synthesis and reproduction, suggesting potential impacts on endocrine functions. This was observed at environmentally relevant concentrations, indicating a broader ecological impact (Suzawa & Ingraham, 2008).
Herbicide Impact on Fish Reproduction
Another study focused on the impact of atrazine on the reproductive fitness of fathead minnows. The research did not find significant estrogenic effects or overt reproductive toxicity in adult minnows exposed to atrazine at environmentally relevant concentrations. However, the study suggested the need for further investigation due to observed trends in reduced reproductive parameters (Bringolf, Belden, & Summerfelt, 2004).
Genotoxic Effects on Fish
A study on Rhamdia quelen, a neotropical fish, revealed genotoxic effects of atrazine. The research demonstrated a dose-dependent genotoxic effect of atrazine, causing DNA damage even at concentrations considered safe by regulatory agencies. This finding is crucial for understanding atrazine's potential risks to aquatic life and human populations through ecosystem exposure (Piancini, Santos, Tincani, & Cestari, 2015).
Atrazine's Impact on Insect Community Structure
The ecological effects of atrazine on aquatic insect community structure were assessed in a study that applied the herbicide to experimental ponds. Results showed that atrazine concentrations as low as 20 mg/L significantly reduced the abundance of emerging chironomid insects and altered the species richness and equitability in the benthic insect community. This study highlights the indirect impact of atrazine on aquatic ecosystems, particularly on insect populations (Dewey, 1986).
Ecotoxicological Studies with Atrazine
A scientometric analysis of ecotoxicological studies involving atrazine and its effects on microalgae and cyanobacteria was conducted. This analysis provided insights into the evolution of research on atrazine and identified gaps in knowledge, such as the need for more field studies and collaborations between research groups. This study is critical for guiding future research and environmental policy development (Castro, Barbosa, Guimarães, Martins, & Zanette, 2021).
Bioremediation of Atrazine
The bioremediation of atrazine, a process crucial for removing this herbicide from contaminated environments, was explored in a study. A new atrazine-degrading strain, Pseudomonas sp. ZXY-1, was isolated and shown to have a high biodegradation efficiency. The study optimized the degradation conditions, achieving a significantly high biodegradation efficiency under optimal conditions. This research contributes to the development of effective strategies for atrazine bioremediation (Zhao, Wang, Ma, Bai, & Yang, 2017).
Propriétés
Nom du produit |
(S)-pirazmonam |
|---|---|
Formule moléculaire |
C22H24N10O12S2 |
Poids moléculaire |
684.6 g/mol |
Nom IUPAC |
2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid |
InChI |
InChI=1S/C22H24N10O12S2/c1-22(2,18(38)39)44-28-14(11-8-45-19(23)26-11)16(36)25-10-7-30(17(10)37)20(40)29-46(42,43)32-4-3-31(21(32)41)27-15(35)9-5-12(33)13(34)6-24-9/h5-6,8,10,34H,3-4,7H2,1-2H3,(H2,23,26)(H,24,33)(H,25,36)(H,27,35)(H,29,40)(H,38,39)/b28-14+/t10-/m0/s1 |
Clé InChI |
JXSPWQGYERHATM-HWRJDTEFSA-N |
SMILES isomérique |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O |
SMILES canonique |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2CN(C2=O)C(=O)NS(=O)(=O)N3CCN(C3=O)NC(=O)C4=CC(=O)C(=CN4)O |
Synonymes |
SQ 83360 SQ-83360 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



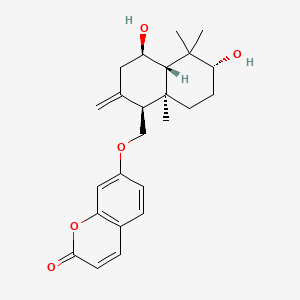
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1253126.png)
![(3aS,6E,10E,11aS)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B1253127.png)
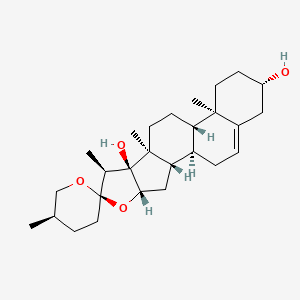
![1,2-Dihydronaphtho[2,1-b]furan](/img/structure/B1253133.png)
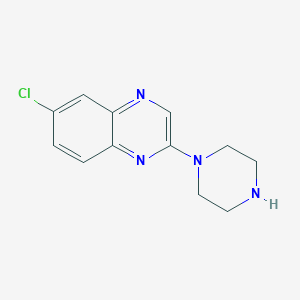
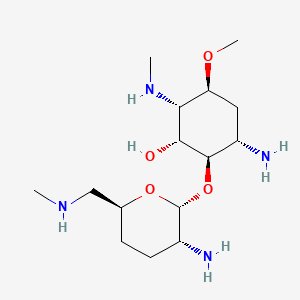
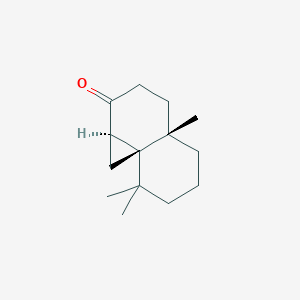
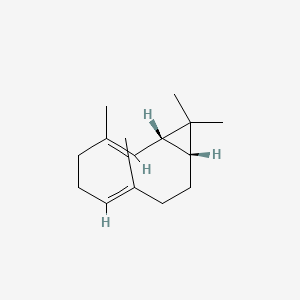
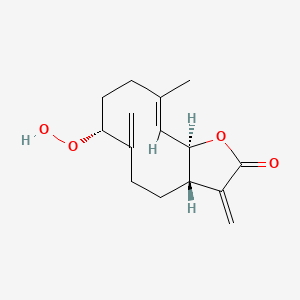
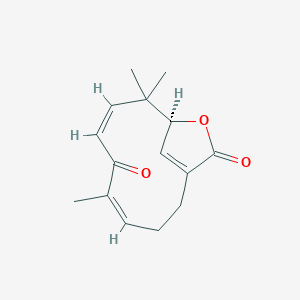
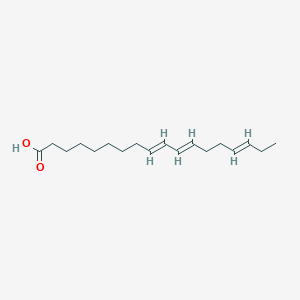
![4-Methoxybenzoic acid [2-(4-bromophenyl)-4-oxo-3-quinazolinyl] ester](/img/structure/B1253145.png)
